2-Amino-5-(4-cyanophenyl)furan-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(4-cyanophenyl)furan-3-carbonitrile is a heterocyclic compound with a furan ring substituted with an amino group at the 2-position, a cyanophenyl group at the 5-position, and a carbonitrile group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(4-cyanophenyl)furan-3-carbonitrile typically involves the reaction of 4-cyanobenzaldehyde with malononitrile and ammonium acetate in the presence of a catalyst. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the furan ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the choice of solvent and catalyst can be tailored to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(4-cyanophenyl)furan-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are commonly used.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
2-Amino-5-(4-cyanophenyl)furan-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-Amino-5-(4-cyanophenyl)furan-3-carbonitrile involves its interaction with specific molecular targets. The amino and carbonitrile groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The furan ring provides a rigid scaffold that can enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile
- 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile
- 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile
Uniqueness
2-Amino-5-(4-cyanophenyl)furan-3-carbonitrile is unique due to the presence of both an amino group and a carbonitrile group on the furan ring, which provides a versatile platform for further functionalization and enhances its potential as a bioactive molecule .
Properties
Molecular Formula |
C12H7N3O |
---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
2-amino-5-(4-cyanophenyl)furan-3-carbonitrile |
InChI |
InChI=1S/C12H7N3O/c13-6-8-1-3-9(4-2-8)11-5-10(7-14)12(15)16-11/h1-5H,15H2 |
InChI Key |
VDLZSFZTHWCMFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=C(O2)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.